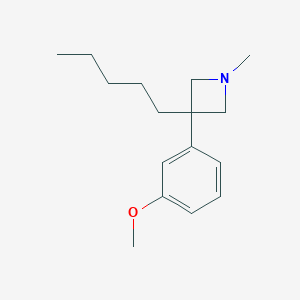
3-(3-methoxyphenyl)-1-methyl-3-pentylazetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AZETIDINE, 3-(m-METHOXYPHENYL)-1-METHYL-3-PENTYL- is a chemical compound belonging to the azetidine class
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AZETIDINE, 3-(m-METHOXYPHENYL)-1-METHYL-3-PENTYL- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted phenylacetonitrile with an appropriate amine, followed by cyclization using a suitable catalyst. For example, (3-Methoxyphenyl)acetonitrile can be used as a starting material .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
AZETIDINE, 3-(m-METHOXYPHENYL)-1-METHYL-3-PENTYL- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
AZETIDINE, 3-(m-METHOXYPHENYL)-1-METHYL-3-PENTYL- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of AZETIDINE, 3-(m-METHOXYPHENYL)-1-METHYL-3-PENTYL- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
AZETIDINE, 3-(m-METHOXYPHENYL)-1-METHYL-3-PENTYL- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
19832-52-1 |
|---|---|
Fórmula molecular |
C16H25NO |
Peso molecular |
247.38 g/mol |
Nombre IUPAC |
3-(3-methoxyphenyl)-1-methyl-3-pentylazetidine |
InChI |
InChI=1S/C16H25NO/c1-4-5-6-10-16(12-17(2)13-16)14-8-7-9-15(11-14)18-3/h7-9,11H,4-6,10,12-13H2,1-3H3 |
Clave InChI |
QJFLONLIVRRVHF-UHFFFAOYSA-N |
SMILES |
CCCCCC1(CN(C1)C)C2=CC(=CC=C2)OC |
SMILES canónico |
CCCCCC1(CN(C1)C)C2=CC(=CC=C2)OC |
Key on ui other cas no. |
19832-52-1 |
Sinónimos |
3-(m-Methoxyphenyl)-1-methyl-3-pentylazetidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















